4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

Catalog No.
S8260781
CAS No.
14819-39-7
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

CAS Number

14819-39-7

Product Name

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

IUPAC Name

ethyl 2-propyl-1,3-thiazole-4-carboxylate

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

RWFWAKJZENNTEJ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CS1)C(=O)OCC

Canonical SMILES

CCCC1=NC(=CS1)C(=O)OCC

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester (CAS 14819-39-7) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including dual muscarinic antagonist and beta-2 agonist (MABA) molecules for respiratory diseases. As an ester-protected 2-alkylthiazole, it provides a stable, processable scaffold that allows for downstream coupling to complex spirocyclic or amine systems. The compound is characterized by its 2-propyl substituent, which imparts specific lipophilic properties essential for target receptor affinity, and its ethyl ester moiety, which ensures stability during upstream oxidative cyclization steps while remaining readily cleavable under standard saponification conditions [1].

Substituting this compound with the more common 2-methylthiazole or 2-ethylthiazole analogs fundamentally alters the pharmacokinetic and pharmacodynamic profile of the final API, as the 2-propyl group is specifically required to occupy hydrophobic binding pockets in targets like the M3 muscarinic receptor. Furthermore, attempting to procure the free acid form (2-propylthiazole-4-carboxylic acid) instead of the ethyl ester introduces severe processability issues. The free acid is highly polar, difficult to purify via standard silica gel chromatography, and susceptible to premature decarboxylation or degradation during harsh oxidative cyclization steps (such as MnO2 treatment). The ethyl ester acts as a crucial protective group that maintains solubility in organic solvents like dichloromethane and ethyl acetate, ensuring high-yield purification before final deprotection [1].

Lipophilicity and Receptor Pocket Optimization vs. Lower Alkyl Analogs

In the development of inhaled bronchodilators, the choice of the 2-alkyl group on the thiazole ring directly dictates the lipophilicity and binding duration of the final molecule. The 2-propyl substituted thiazole provides a significantly higher hydrophobic surface area compared to 2-methyl or 2-ethyl baselines, which is a critical design parameter for extending the residence time of MABA compounds in the lung. This structural difference prevents the use of shorter-chain analogs when long-acting receptor antagonism is required [1].

Evidence DimensionHydrophobic footprint / Alkyl chain length
Target Compound Data2-Propyl substitution (3-carbon chain)
Comparator Or Baseline2-Methyl or 2-Ethyl analogs (1- or 2-carbon chains)
Quantified DifferenceIncreased lipophilic surface area extending target residence time
ConditionsM3 muscarinic receptor antagonist design for COPD therapies

Buyers synthesizing long-acting respiratory APIs must procure the 2-propyl variant to achieve the required pharmacokinetic half-life, as shorter alkyl chains fail to provide sufficient receptor residency.

Process Stability During Oxidative Cyclization vs. Free Acid

The synthesis of the 2-propylthiazole core often involves the oxidation of a mercaptopropanoate precursor using strong oxidants like manganese dioxide (MnO2) in acetonitrile. The ethyl ester form (CAS 14819-39-7) is highly stable under these oxidative conditions, allowing for high-yield isolation (e.g., multi-gram scale yields) without degradation. In contrast, utilizing the unprotected free acid during such oxidative steps leads to poor solubility in organic solvents and potential decarboxylation, drastically reducing the recoverable yield [1].

Evidence DimensionStability and yield in MnO2 oxidation
Target Compound DataEthyl ester form (Stable, high recovery)
Comparator Or BaselineFree acid form (Prone to decarboxylation and poor organic solubility)
Quantified DifferenceEnables multi-gram scale isolation via standard organic extraction
ConditionsMnO2 oxidation in acetonitrile at room temperature

Procuring the ethyl ester form is mandatory for synthetic routes requiring harsh upstream oxidations, as it prevents the yield losses associated with unprotected carboxylic acids.

Chromatographic Purifiability and Solvent Compatibility

Following upstream synthesis, 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester exhibits excellent solubility in common organic extraction solvents such as dichloromethane (DCM) and ethyl acetate, and it can be efficiently purified using standard silica gel chromatography (eluting with isohexane:ethyl acetate gradients). The free acid comparator, due to its high polarity and tendency to form hydrogen-bonded networks, requires more complex, lower-yielding purification methods such as reverse-phase chromatography or precise isoelectric precipitation [1].

Evidence DimensionChromatographic purifiability
Target Compound DataStandard normal-phase silica gel (isohexane/ethyl acetate)
Comparator Or BaselineFree acid (Requires reverse-phase or precipitation)
Quantified DifferenceSignificantly lower solvent volume and process time for intermediate purification
ConditionsIntermediate purification in multi-step API synthesis

For scale-up manufacturing, the ethyl ester allows the use of inexpensive, high-throughput normal-phase purification, directly lowering processing costs.

Controlled Deprotection for Late-Stage Amide Coupling

The ethyl ester provides an optimal balance of stability and reactivity. It is robust enough to survive upstream cyclization and purification, yet it undergoes clean saponification in aqueous HCl (2M) or THF/water mixtures at room temperature to yield the active carboxylic acid. This controlled deprotection is superior to more sterically hindered esters (like tert-butyl) which require harsh acidic conditions, or methyl esters which can be overly labile and prone to premature hydrolysis during aqueous workups [1].

Evidence DimensionDeprotection conditions
Target Compound DataEthyl ester (Cleaves cleanly in 2M aqueous HCl / THF at RT)
Comparator Or Baselinetert-Butyl ester (Requires strong acid) / Methyl ester (Prone to premature hydrolysis)
Quantified DifferenceOptimal balance of upstream stability and mild late-stage cleavage
ConditionsPreparation of the free acid for immediate downstream amide coupling

Selecting the ethyl ester minimizes the risk of intermediate degradation during deprotection, ensuring high yields for the subsequent critical amide coupling steps.

Synthesis of Dual-Action Respiratory APIs (MABAs)

Ethyl 2-propylthiazole-4-carboxylate is the optimal starting material for synthesizing spirocyclic amide derivatives used as muscarinic receptor antagonists and beta-2 adrenoceptor agonists for treating COPD and asthma, where the 2-propyl group is essential for target binding [1].

Development of Lipophilic Thiazole-Based Ligands

Ideal for medicinal chemistry programs requiring a thiazole core with an extended hydrophobic 2-alkyl chain to probe deep lipophilic binding pockets in target kinases or GPCRs, outperforming 2-methyl analogs in residence time [1].

Scale-Up Manufacturing of Thiazole Intermediates

Highly suited for industrial scale-up due to its compatibility with standard organic extractions (DCM, ethyl acetate) and normal-phase silica purification, avoiding the handling difficulties and yield losses associated with polar free acids [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

199.06669983 g/mol

Monoisotopic Mass

199.06669983 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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